Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate
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Overview
Description
Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+Amine→Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate+HCl
Industrial Production Methods
In industrial settings, the production of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate compound with similar chemical properties.
Phenyl carbamate: Another carbamate compound with a phenyl group instead of a benzyl group.
Methyl carbamate: A carbamate compound with a methyl group.
Uniqueness
Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to the presence of both a benzyl group and a chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16ClNO3 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H16ClNO3/c1-12(16(20)14-7-9-15(18)10-8-14)19-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21) |
InChI Key |
MNUPTBUJPGBONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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